6-Methyl-2-(methylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarbonitrile, 6-methyl-2-(methylthio)-4-(trifluoromethyl)- is an organic compound with the molecular formula C10H7F3N2S It is a derivative of pyridine, characterized by the presence of a nitrile group at the third position, a methyl group at the sixth position, a methylthio group at the second position, and a trifluoromethyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 6-methyl-2-(methylthio)-4-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Nitrile Introduction: The nitrile group is introduced at the third position through a nucleophilic substitution reaction.
Methylation: The methyl group is added at the sixth position using a methylating agent under basic conditions.
Thiomethylation: The methylthio group is introduced at the second position using a thiomethylating reagent.
Trifluoromethylation: The trifluoromethyl group is added at the fourth position using a trifluoromethylating reagent under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonitrile, 6-methyl-2-(methylthio)-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
3-Pyridinecarbonitrile, 6-methyl-2-(methylthio)-4-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonitrile, 6-methyl-2-(methylthio)-4-(trifluoromethyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarbonitrile, 6-methyl-2-(methylthio)-: Lacks the trifluoromethyl group.
3-Pyridinecarbonitrile, 6-methyl-4-(trifluoromethyl)-: Lacks the methylthio group.
3-Pyridinecarbonitrile, 2-(methylthio)-4-(trifluoromethyl)-: Lacks the methyl group.
Uniqueness
3-Pyridinecarbonitrile, 6-methyl-2-(methylthio)-4-(trifluoromethyl)- is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitrile and methylthio groups provide reactive sites for further chemical modifications.
Properties
CAS No. |
182127-93-1 |
---|---|
Molecular Formula |
C9H7F3N2S |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
6-methyl-2-methylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7F3N2S/c1-5-3-7(9(10,11)12)6(4-13)8(14-5)15-2/h3H,1-2H3 |
InChI Key |
CEMRDLVLEVMUKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)SC)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.